molecular formula C10H7Cl3N6O2 B7755466 5-Nitro-6-[2-(2,4,6-trichlorophenyl)hydrazinyl]pyrimidin-4-amine

5-Nitro-6-[2-(2,4,6-trichlorophenyl)hydrazinyl]pyrimidin-4-amine

Cat. No.: B7755466
M. Wt: 349.6 g/mol
InChI Key: ACIGLURVLFRLDY-UHFFFAOYSA-N
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Description

5-Nitro-6-[2-(2,4,6-trichlorophenyl)hydrazinyl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a nitro group and a hydrazinyl group attached to a trichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-[2-(2,4,6-trichlorophenyl)hydrazinyl]pyrimidin-4-amine typically involves a multi-step process. One common method starts with the nitration of a pyrimidine derivative to introduce the nitro group. This is followed by the introduction of the hydrazinyl group through a hydrazine derivative. The final step involves the coupling of the trichlorophenyl moiety under specific reaction conditions, often involving a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-[2-(2,4,6-trichlorophenyl)hydrazinyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazinyl derivatives.

Scientific Research Applications

5-Nitro-6-[2-(2,4,6-trichlorophenyl)hydrazinyl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-6-[2-(2,4,6-trichlorophenyl)hydrazinyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-6-[2-(2,4-dichlorophenyl)hydrazinyl]pyrimidin-4-amine: Similar structure but with one less chlorine atom.

    5-Nitro-6-[2-(2,4,6-trifluorophenyl)hydrazinyl]pyrimidin-4-amine: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

The presence of the trichlorophenyl moiety in 5-Nitro-6-[2-(2,4,6-trichlorophenyl)hydrazinyl]pyrimidin-4-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

5-nitro-6-[2-(2,4,6-trichlorophenyl)hydrazinyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N6O2/c11-4-1-5(12)7(6(13)2-4)17-18-10-8(19(20)21)9(14)15-3-16-10/h1-3,17H,(H3,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIGLURVLFRLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NNC2=NC=NC(=C2[N+](=O)[O-])N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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